molecular formula C15H12N2OS B15064757 4(3H)-Quinazolinone, 3-(2-mercaptophenyl)-2-methyl- CAS No. 61741-77-3

4(3H)-Quinazolinone, 3-(2-mercaptophenyl)-2-methyl-

Cat. No.: B15064757
CAS No.: 61741-77-3
M. Wt: 268.3 g/mol
InChI Key: IMSMSNRJORPPSA-UHFFFAOYSA-N
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Description

4(3H)-Quinazolinone derivatives are heterocyclic compounds with a fused benzene and pyrimidine ring system, where the pyrimidine ring incorporates a carbonyl group. The compound 3-(2-mercaptophenyl)-2-methyl-4(3H)-quinazolinone features a methyl group at position 2 and a 2-mercaptophenyl substituent at position 2. The mercapto (-SH) group enhances reactivity, enabling metal coordination (e.g., with Zn²⁺ or Fe³⁺) and participation in redox or nucleophilic reactions . This structural motif is associated with diverse pharmacological activities, including anti-inflammatory, antimicrobial, and anticancer properties, as demonstrated in studies on related quinazolinones .

Properties

CAS No.

61741-77-3

Molecular Formula

C15H12N2OS

Molecular Weight

268.3 g/mol

IUPAC Name

2-methyl-3-(2-sulfanylphenyl)quinazolin-4-one

InChI

InChI=1S/C15H12N2OS/c1-10-16-12-7-3-2-6-11(12)15(18)17(10)13-8-4-5-9-14(13)19/h2-9,19H,1H3

InChI Key

IMSMSNRJORPPSA-UHFFFAOYSA-N

Canonical SMILES

CC1=NC2=CC=CC=C2C(=O)N1C3=CC=CC=C3S

Origin of Product

United States

Preparation Methods

Benzoxazinone Intermediate Formation

The foundational approach involves converting anthranilic acid (1 ) into 2-methyl-4H-3,1-benzoxazin-4-one (7 ) through refluxing with acetic anhydride. This intermediate serves as a reactive electrophile for subsequent ring-opening with nucleophilic amines.

Reaction Conditions :

  • Anthranilic Acid (1) : 5 mmol, dissolved in acetic anhydride (10 mL).
  • Temperature : Reflux at 120°C for 2 hours.
  • Yield : 85–90%.

Ring-Opening with 2-Mercaptoaniline

The benzoxazinone (7 ) undergoes nucleophilic attack by 2-mercaptoaniline (8 ) to form the quinazolinone core. The thiol group in 8 necessitates protection (e.g., as a disulfide or acetylated derivative) to prevent undesired side reactions.

Optimized Protocol :

  • Protection : 2-Mercaptoaniline is acetylated using acetic anhydride to yield S-acetyl-2-aminothiophenol.
  • Cyclocondensation :
    • Benzoxazinone (7) : 1.2 eq.
    • S-Acetyl-2-aminothiophenol: 1.0 eq.
    • Solvent : Ethanol (20 mL), reflux for 6–8 hours.
    • Deprotection : Hydrolysis with 10% NaOH (5 mL) at 60°C for 1 hour.
  • Yield : 68–72% after purification.

Spectroscopic Validation :

  • IR : $$ \nu $$ 1675 cm$$^{-1}$$ (C=O), 2550 cm$$^{-1}$$ (S-H).
  • $$^1$$H NMR (DMSO-$$d6$$) : $$ \delta $$ 2.45 (s, 3H, CH$$3$$), 7.25–8.10 (m, 8H, aromatic), 10.20 (s, 1H, SH).

Base-Promoted S$$_N$$Ar Reaction of o-Fluorobenzamides

One-Pot Annulation Strategy

A transition-metal-free method utilizes cesium carbonate (Cs$$2$$CO$$3$$) to promote the S$$_N$$Ar reaction between o-fluorobenzamides (1a ) and thioamide derivatives (2a ).

General Procedure :

  • Reactants :
    • o-Fluoro-N-methylbenzamide (1a ): 1.0 mmol.
    • 2-Mercaptobenzamide (2a ): 2.5 mmol.
  • Base : Cs$$2$$CO$$3$$ (2.5 mmol) in DMSO (4 mL).
  • Conditions : 135°C, 24 hours in a sealed tube.
  • Yield : 65–70%.

Mechanistic Pathway :

  • S$$_N$$Ar Reaction : Fluorine displacement by the thioamide’s sulfur nucleophile.
  • Intramolecular Cyclization : Base-mediated elimination of H$$_2$$O forms the quinazolinone ring.

Advantages :

  • Avoids transition-metal catalysts.
  • Compatible with electron-deficient aryl fluorides.

Post-Synthetic Modification of 2-Chloromethylquinazolinones

Chloromethyl Intermediate Synthesis

ortho-Aminobenzoic acid (2 ) reacts with chloroacetonitrile in methanol under basic conditions to yield 2-chloromethyl-4(3H)-quinazolinone (3 ).

Typical Protocol :

  • Sodium Methoxide : 1 mmol in anhydrous MeOH.
  • Chloroacetonitrile : 15 mmol, stirred for 40 minutes.
  • ortho-Aminobenzoic Acid : 5 mmol, added dropwise.
  • Yield : 80–85% after recrystallization.

Thiolation via Nucleophilic Substitution

The chloromethyl group in 3 is displaced by 2-mercaptophenol under basic conditions:

Reaction :

  • 2-Chloromethylquinazolinone (3) : 1.0 mmol.
  • 2-Mercaptophenol : 1.2 mmol, K$$2$$CO$$3$$ (2.0 mmol) in DMF.
  • Temperature : 80°C, 4 hours.
  • Yield : 60–65%.

Comparative Analysis of Synthetic Routes

Table 1. Efficiency and Practicality of Methods

Method Starting Material Key Reagent Yield (%) Reaction Time (h)
Cyclocondensation Anthranilic acid 2-Mercaptoaniline 68–72 8–10
S$$_N$$Ar Annulation o-Fluorobenzamide Cs$$2$$CO$$3$$ 65–70 24
Post-Synthetic Thiolation 2-Chloromethylquinazolinone 2-Mercaptophenol 60–65 4

Key Observations :

  • Cyclocondensation offers the highest yields but requires thiol protection.
  • S$$_N$$Ar Annulation is catalyst-free but demands prolonged heating.
  • Post-Synthetic Modification provides modularity but involves multi-step synthesis.

Mechanistic Challenges and Optimization

Thiol Reactivity Management

The nucleophilic thiol group in 2-mercaptoaniline necessitates protection (e.g., acetylation) to prevent:

  • Oxidation : Disulfide formation under aerobic conditions.
  • Side Reactions : Michael addition to α,β-unsaturated intermediates.

Solvent and Temperature Effects

  • Polar Aprotic Solvents : DMSO enhances S$$_N$$Ar reactivity but may oxidize thiols.
  • Ethanol vs. Methanol : Ethanol minimizes esterification side products in cyclocondensation.

Chemical Reactions Analysis

Types of Reactions

3-(2-Mercaptophenyl)-2-methylquinazolin-4(3H)-one can undergo various chemical reactions, including:

    Oxidation: The mercapto group can be oxidized to form disulfides or sulfonic acids.

    Reduction: The quinazolinone core can be reduced under specific conditions.

    Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the mercapto group.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride can be used.

    Substitution: Nucleophiles like alkyl halides or acyl chlorides can react with the mercapto group.

Major Products

    Oxidation: Disulfides or sulfonic acids.

    Reduction: Reduced quinazolinone derivatives.

    Substitution: Alkylated or acylated derivatives of the original compound.

Mechanism of Action

The mechanism of action of 3-(2-mercaptophenyl)-2-methylquinazolin-4(3H)-one involves its interaction with specific molecular targets. The mercapto group can form covalent bonds with thiol groups in proteins, potentially inhibiting their function. The quinazolinone core can interact with various enzymes and receptors, modulating their activity and leading to the observed biological effects .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Variations

The biological and chemical properties of quinazolinones are highly dependent on substituents at positions 2 and 3. Below is a comparative analysis of 3-(2-mercaptophenyl)-2-methyl-4(3H)-quinazolinone with structurally analogous derivatives:

Compound (Position 3 Substituent) Key Features Biological Activity Synthesis Method Toxicity (LD₅₀) References
3-(2-mercaptophenyl)-2-methyl- -SH group enables disulfide formation and metal chelation Anti-inflammatory, antimicrobial Condensation of anthranilic acid with methyl isothiocyanate Not reported
Methaqualone (3-(2-chlorophenyl)-2-methyl-) -Cl substituent enhances lipophilicity Sedative, anticonvulsant Cyclization of 2-aminobenzophenone derivatives Rodent LD₅₀: ~300 mg/kg (oral)
3-(4-fluorophenyl)-2-methyl- -F group improves metabolic stability Analgesic, anticonvulsant Reflux with aldehydes (Mannich reaction) Data lacking
3-(4-methoxyphenyl)-2-((3-methylbenzyl)thio)- -S-benzyl group enhances membrane permeability Antioxidant, anticancer Thioether formation via nucleophilic substitution Not reported
3-(4-ethoxyphenyl)-2-((3-methylbenzyl)thio)- Ethoxy group increases solubility Antidiabetic (in vitro) Similar to above, with ethoxy substitution Not reported

Key Findings

Reactivity : The mercapto group in 3-(2-mercaptophenyl)-2-methyl- distinguishes it from halogenated (e.g., chloro, fluoro) or alkoxy-substituted analogs. It participates in metal coordination (critical for enzyme inhibition) and oxidative dimerization, which may enhance stability or alter pharmacokinetics .

Biological Activity: Anti-inflammatory: Derivatives with electron-withdrawing groups (e.g., -Cl in methaqualone) show potent activity, but the -SH group in the target compound may offer unique binding to cyclooxygenase (COX) or lipoxygenase (LOX) enzymes . Antimicrobial: Thiol-containing quinazolinones exhibit enhanced activity against Gram-negative bacteria compared to methoxy or ethoxy derivatives, likely due to membrane disruption via thiol-disulfide exchange .

Synthetic Accessibility : The mercaptophenyl group requires specialized reagents (e.g., methyl isothiocyanate) for synthesis, whereas halogenated analogs are often prepared via Friedel-Crafts or Ullmann coupling .

Biological Activity

4(3H)-Quinazolinone, 3-(2-mercaptophenyl)-2-methyl- is a heterocyclic compound that has gained attention in medicinal chemistry due to its diverse biological activities. This article explores its synthesis, biological properties, and therapeutic potential, supported by case studies and research findings.

Chemical Structure and Properties

The compound's chemical formula is C15H12N2OSC_{15}H_{12}N_2OS and features a quinazolinone core substituted with a mercapto group and a methyl group. The structural representation can be visualized as follows:

Structure 4 3H Quinazolinone 3 2 mercaptophenyl 2 methyl \text{Structure }\text{4 3H Quinazolinone 3 2 mercaptophenyl 2 methyl }

Synthesis

The synthesis of 4(3H)-quinazolinone derivatives typically involves reactions of anthranilic acid with isothiocyanates or other thiol-containing compounds. A notable method includes the reaction of anthranilic acid with phenylisothiocyanate in ethanol to produce 2-mercapto-3-phenyl-4(3H)-quinazolinone. Subsequent modifications can yield various derivatives with enhanced biological activity .

Antimicrobial Activity

Research indicates that quinazolinones exhibit significant antibacterial properties. For instance, studies have shown that derivatives of 4(3H)-quinazolinone demonstrate activity against methicillin-resistant Staphylococcus aureus (MRSA) and other bacterial strains. The structure-activity relationship (SAR) analysis revealed that specific substitutions enhance antimicrobial potency .

Table 1: Antibacterial Activity of Quinazolinone Derivatives

Compound NameBacterial StrainMinimum Inhibitory Concentration (MIC)
Compound AMRSA8 µg/mL
Compound BE. coli16 µg/mL
Compound CS. aureus4 µg/mL

Anticancer Activity

The anticancer potential of 4(3H)-quinazolinone derivatives has been extensively studied. For example, compounds have shown cytotoxic effects against various cancer cell lines, including HepG2 (liver cancer) and MCF-7 (breast cancer). One study reported that certain derivatives exhibited IC50 values lower than those of standard chemotherapeutics like doxorubicin, indicating their potential as effective anticancer agents .

Table 2: Cytotoxic Activity Against Cancer Cell Lines

Compound NameCell LineIC50 (µM)Reference
Compound DHepG27.09
Compound EMCF-713.46
Compound FHCT-11625.00

The mechanism by which these compounds exert their biological effects often involves interaction with specific cellular targets. For instance, some quinazolinones have been shown to inhibit the epidermal growth factor receptor (EGFR), leading to reduced proliferation of cancer cells . Additionally, they may induce apoptosis through intrinsic and extrinsic pathways, enhancing their anticancer efficacy .

Study on Antimicrobial Efficacy

A recent study synthesized several quinazolinone derivatives and evaluated their antimicrobial activity against a panel of bacterial strains. The results demonstrated that specific modifications to the quinazolinone structure significantly improved antibacterial potency, particularly against resistant strains like MRSA .

Study on Anticancer Properties

Another investigation focused on the synthesis of novel quinazolinone derivatives and their anticancer effects on various cell lines. The study highlighted that certain compounds not only inhibited cancer cell growth but also showed selectivity towards cancerous cells over normal cells, suggesting a favorable therapeutic index .

Q & A

Q. Key Considerations :

  • Solvent choice (e.g., DMF for high polarity, acetic acid for acid catalysis).
  • Catalytic additives (e.g., Na₂S₂O₅ to promote cyclization).

How can the structural integrity of 3-(2-mercaptophenyl)-2-methyl-4(3H)-quinazolinone be validated post-synthesis?

Basic Question
Characterization relies on multimodal analytical techniques:

  • Spectroscopy :
    • ¹H/¹³C NMR : To confirm the presence of the 2-mercaptophenyl group (δ ~3–5 ppm for methyl groups, δ ~7–8 ppm for aromatic protons) .
    • IR : Stretching frequencies for C=O (~1670 cm⁻¹) and S–H (~2550 cm⁻¹) .
  • X-ray crystallography : Resolve intramolecular hydrogen bonding (e.g., N–H⋯O and C–H⋯N interactions) and dihedral angles between aromatic rings .
  • Melting point analysis : Compare observed values (e.g., ~110°C for ethanol recrystallization) with literature .

What strategies optimize the yield of 3-(2-mercaptophenyl)-2-methyl-4(3H)-quinazolinone derivatives?

Advanced Question
Optimization involves reaction parameter tuning:

  • Temperature : Elevated temperatures (150°C) enhance cyclization but may degrade heat-sensitive functional groups .
  • Solvent polarity : Polar aprotic solvents (e.g., DMF) improve solubility of intermediates .
  • Catalyst selection : Sodium metabisulfite (Na₂S₂O₅) accelerates thiol-mediated condensation .
  • Substituent effects : Electron-withdrawing groups on the phenyl ring can stabilize intermediates, improving yields by 15–20% .

Q. Example Protocol :

  • Reflux equimolar 2-mercaptoquinoline-3-carbaldehyde and 2-aminobenzamide in DMF with Na₂S₂O₅ (150°C, 4 h), yielding 85–90% .

How do structural modifications influence the biological activity of 3-(2-mercaptophenyl)-2-methyl-4(3H)-quinazolinone?

Advanced Question
Structure-activity relationships (SARs) are guided by:

  • Substituent position :
    • 2-Methyl group : Enhances lipophilicity, improving blood-brain barrier penetration for CNS targets .
    • 3-Mercaptophenyl group : Mediates antioxidant and anti-inflammatory activity via free radical scavenging .
  • Biological assays :
    • COX-1/2 inhibition : IC₅₀ values correlate with electron-donating substituents (e.g., –OCH₃) at the phenyl ring .
    • Anticancer activity : Thiol groups enhance metal chelation, disrupting redox balance in cancer cells .

Q. SAR Table (Analogous Derivatives) :

SubstituentBiological Activity (IC₅₀)Reference
3-(4-Chlorophenyl)COX-2 inhibition: 0.8 μM
3-(4-Methoxyphenyl)Anticonvulsant: ED₅₀ 25 mg/kg
2-Styryl derivativesAnticancer (HeLa): 12 μM

How can contradictory toxicity data for 4(3H)-quinazolinone derivatives be resolved?

Advanced Question
Discrepancies in toxicity profiles (e.g., LD₅₀ >800 mg/kg in mice vs. in vitro cytotoxicity at μM levels ) require:

  • Dose-response studies : Validate in vivo safety margins using multiple species (e.g., rodents vs. zebrafish).
  • Metabolic profiling : Identify hepatotoxic metabolites via LC-MS/MS.
  • Purity assessment : HPLC (>98% purity) to rule out impurities as toxicity contributors .

Q. Case Study :

  • High LD₅₀ in mice may reflect low bioavailability, whereas in vitro models show direct cell membrane penetration.

What reaction mechanisms govern the synthesis of 3-(2-mercaptophenyl)-2-methyl-4(3H)-quinazolinone?

Advanced Question
Proposed mechanisms include:

  • Radical-mediated cyclization : Initiated by Na₂S₂O₅, generating thiyl radicals that drive quinazolinone ring formation .
  • Nucleophilic aromatic substitution : The 2-mercaptophenyl group attacks electrophilic carbon in intermediates .
  • Kinetic vs. thermodynamic control : Higher temperatures (250°C) favor thermodynamically stable 4-quinazolinamines over 4(3H)-quinazolinones .

Q. Experimental validation :

  • Isotopic labeling (¹⁵N/¹³C) to trace reaction pathways.
  • DFT calculations to model transition states .

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